This compound falls under the category of nucleoside analogs, which are modified versions of natural nucleosides. These analogs are crucial in drug development, particularly for antiviral and anticancer therapies, as they can interfere with nucleic acid synthesis and cellular processes.
The synthesis of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine typically involves several key steps:
For industrial purposes, these synthetic routes are optimized for large-scale production, employing automated synthesis equipment and advanced purification techniques such as chromatography to achieve high yield and purity.
The molecular structure of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine consists of:
The compound's molecular formula is , with a molecular weight of approximately 306.32 g/mol. Structural analyses often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation .
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine can undergo various chemical reactions:
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine acts primarily as an analog of adenosine, interacting with adenosine receptors in cellular pathways:
The interaction with adenosine receptors results in significant changes in cellular processes, including enhanced blood flow due to vasodilation and potential anticancer effects through inhibition of nucleic acid synthesis.
N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine has several scientific applications:
The 2'-O-(2-methoxyethyl) (2'-MOE) modification represents a cornerstone in nucleoside engineering, designed to enhance oligonucleotide stability and target-binding affinity. This modification involves the introduction of a methoxyethyl ether group at the 2'-position of the ribose ring, conferring significant resistance to nuclease degradation while improving RNA-binding capacity through favorable thermodynamic properties. Studies confirm that oligonucleotides incorporating 2'-MOE-modified cytidine exhibit increased thermal stability (ΔTm +1.5–2.5°C per modification) compared to unmodified counterparts, attributed to the group’s ability to pre-organize the sugar moiety into a C3'-endo conformation optimal for A-form duplex formation [3] [8].
Synthesis of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine demands precise orthogonal protection to prevent undesired side reactions. The exocyclic amine of 5-methylcytidine universally requires protection, with the N4-benzoyl group preferred due to its balance of steric protection and deprotection efficiency. Concurrently, the 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group, enabling selective deprotection during solid-phase synthesis. The 3'-hydroxyl is converted to a phosphoramidite moiety, often protected with a β-cyanoethyl group to prevent oxidation during coupling [6] [7]. Critically, the 2'-position is functionalized early in the synthesis prior to phosphoramidite formation, requiring temporary silyl protection (e.g., tert-butyldimethylsilyl) during benzoylation and DMT installation steps.
Table 1: Protecting Group Scheme for N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine Synthesis
Functional Group | Protecting Group | Removal Conditions | Role |
---|---|---|---|
N4-amine | Benzoyl | Ammonia/MeOH (conc., 55°C) | Prevents acylation/oxidation |
5'-OH | Dimethoxytrityl (DMT) | Mild acid (3% dichloroacetic acid) | Enables stepwise chain elongation |
3'-OH | β-Cyanoethyl phosphoramidite | Base (e.g., ammonia) | Activates for phosphite bond formation |
2'-OH | 2-Methoxyethyl | Stable to synthesis conditions | Confers nuclease resistance |
Storage of protected intermediates (e.g., N4-benzoyl-2'-O-MOE-5-methylcytidine) requires anhydrous conditions at 2–8°C to prevent detritylation or hydrolysis [2] [9].
The 3'-CE phosphoramidite derivative (CAS 163759-94-2) serves as the key building block for automated oligonucleotide assembly. This compound—formally named N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine 3'-CE phosphoramidite—features a molecular weight of 922.01 g/mol (C50H60N5O10P) and is supplied as a white powder with ≥95% purity [1] [6]. Its integration into solid-phase synthesis follows a four-step cycle:
This methodology enables 3'→5' chain elongation with coupling efficiencies exceeding 99% per cycle, permitting synthesis of >50-mer oligonucleotides containing multiple 2'-MOE-C(Bz) units. The final deprotection employs concentrated ammonium hydroxide to simultaneously remove benzoyl groups and cleave the oligonucleotide from the solid support [6].
The choice of N4-protecting group significantly impacts synthesis efficiency and oligonucleotide purity. N-Benzoyl protection remains predominant for cytidine derivatives due to its superior performance across three critical parameters:
Table 2: Impact of N4-Protecting Groups on Oligonucleotide Synthesis Efficiency
Protecting Group | Relative Deprotection Rate | Deletion Sequence Risk | ΔTm vs. Unmodified Duplex |
---|---|---|---|
Benzoyl | 1.0 (reference) | Low | -0.2°C per modification |
Acetyl | 1.8 | Moderate | -0.8°C per modification |
Isobutyryl | 1.5 | Low | -1.2°C per modification |
Dimethylformamidine | 0.7 | High | -0.5°C per modification |
Nevertheless, benzoyl protection necessitates optimization in long syntheses (>80-mer) to prevent O-benzoylation of serine residues in phosphoramidite activators, which generates stable adducts detectable by MALDI-TOF mass spectrometry [7].
Scalable production of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine confronts three major bottlenecks:
Process intensification strategies include continuous flow hydrogenation for benzamide reduction and membrane-assisted purification to replace silica chromatography, potentially increasing overall yield from 28% to 45% at kilogram scale [4] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1